molecular formula C20H12Cl2F2N2O2 B11175913 N,N'-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide

N,N'-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide

Cat. No.: B11175913
M. Wt: 421.2 g/mol
InChI Key: FWLKUNWTBUQHRJ-UHFFFAOYSA-N
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Description

N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide: is a synthetic organic compound characterized by the presence of two 3-chloro-4-fluoro-phenyl groups attached to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidative or reductive conditions to modify its functional groups.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide has several scientific research applications, including:

    Materials Science: Used in the development of advanced polymers and materials with specific properties such as thermal stability and chemical resistance.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive compounds and drug candidates.

    Organic Chemistry: Utilized as a reagent or intermediate in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-Bis-(3-chloro-phenyl)-terephthalamide
  • N,N’-Bis-(4-fluoro-phenyl)-terephthalamide
  • N,N’-Bis-(3-chloro-4-methyl-phenyl)-terephthalamide

Comparison: N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. This combination imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. Compared to similar compounds with only chloro or fluoro substituents, N,N’-Bis-(3-chloro-4-fluoro-phenyl)-terephthalamide may exhibit enhanced performance in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H12Cl2F2N2O2

Molecular Weight

421.2 g/mol

IUPAC Name

1-N,4-N-bis(3-chloro-4-fluorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H12Cl2F2N2O2/c21-15-9-13(5-7-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-18(24)16(22)10-14/h1-10H,(H,25,27)(H,26,28)

InChI Key

FWLKUNWTBUQHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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